

A Comprehensive Technical Guide to (2-phenyl-1,3-dioxolan-4-yl)methanol

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Compound of Interest

Compound Name: 1,3-Dioxolane-2-methanol, 2-phenyl-

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For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides an in-depth look at the core characteristics of (2-phenyl-1,3-dioxolan-4-yl)methanol, a versatile organic compound with applications in various fields of chemical synthesis.

Core Properties and Data

(2-phenyl-1,3-dioxolan-4-yl)methanol, also known as benzylideneglycerol, is a member of the benzene and substituted derivatives class of organic compounds. It features a 1,3-dioxolane ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. This structure imparts a unique combination of chemical properties that make it a valuable intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2-phenyl-1,3-dioxolan-4-yl)methanol.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][2][3]
Molecular Weight	180.20 g/mol	[1][2]
CAS Number	1708-39-0	[1][4]
Melting Point	84 °C	[1]
Boiling Point	280 °C (lit.)	[1][3]
Density	1.185 g/mL at 25 °C (lit.)	[1][3][4]
Refractive Index (n _{20/D})	1.538 (lit.)	[1][3]
Flash Point	113 °C	[1]
Solubility	Slightly soluble in Chloroform and Methanol.	[1]
Appearance	Colorless to pale-yellow liquid or oil.	[1][3]
Odor	Mild almond odor.	[1]

Spectral and Computational Data

Parameter	Value	Source
SMILES	<chem>OCC1COC(O1)C1=CC=CC=C1</chem>	
InChI	InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2	
InChIKey	AUDDNHGBAJNKEH-UHFFFAOYSA-N	
LogP	0.976 (est)	[1]
pKa	14.20 ± 0.10 (Predicted)	[1]

Synthesis and Reactivity

The 1,3-dioxolane ring system is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3.^[5] This structure is an acetal, which makes it stable under neutral and basic conditions but labile in acidic environments.^[5] This reactivity profile is fundamental to its use as a protecting group for diols in multi-step organic syntheses.

A common method for the synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. In the case of (2-phenyl-1,3-dioxolan-4-yl)methanol, it can be prepared from the reaction of benzaldehyde with glycerol.

The hydroxymethyl group (-CH₂OH) on the dioxolane ring is a key functional handle, allowing for a variety of subsequent chemical transformations.^[5] It can participate in esterification, oxidation, or nucleophilic substitution reactions, making this compound a versatile building block for more complex molecules.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol were not found in the provided search results, a general procedure for the formation of similar 1,3-dioxolane structures can be outlined based on established organic chemistry principles.

General Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol from Benzaldehyde and Glycerol

Objective: To synthesize (2-phenyl-1,3-dioxolan-4-yl)methanol via the acetalization of glycerol with benzaldehyde.

Materials:

- Glycerol
- Benzaldehyde
- Anhydrous toluene (or a similar azeotroping solvent)

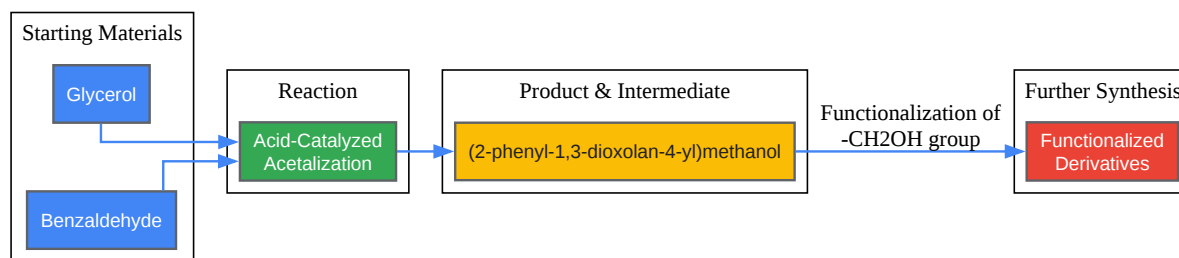
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, benzaldehyde, and toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or distillation under reduced pressure to yield pure (2-phenyl-1,3-dioxolan-4-yl)methanol.

Logical Relationships in Synthesis

The synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol and its subsequent use as a chemical intermediate can be visualized as a logical workflow.



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Caption: Synthetic pathway of (2-phenyl-1,3-dioxolan-4-yl)methanol and its role as an intermediate.

Safety and Handling

(2-phenyl-1,3-dioxolan-4-yl)methanol is moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.^[1] It is a combustible liquid and, when heated to decomposition, may emit acrid smoke and irritating fumes.^[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS).

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (2-phenyl-1,3-dioxolan-4-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424256#1-3-dioxolane-2-methanol-2-phenyl-basic-properties]

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